1-O-Hexadecylglycerol

Description

Properties

IUPAC Name |

3-hexadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWQBDFWEXAXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862067 | |

| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Chimyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6145-69-3, 10550-58-0, 53584-29-5 | |

| Record name | 1-O-Hexadecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glyceryl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Hexadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL GLYCERYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FNL3D0MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 1-O-Hexadecylglycerol: Structure, Metabolism, and Experimental Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-O-Hexadecylglycerol, a key ether lipid. It details its chemical structure, physicochemical properties, role in cellular metabolism, and its application in experimental research, particularly in the study of ether lipids and related signaling pathways.

Chemical Structure and Properties

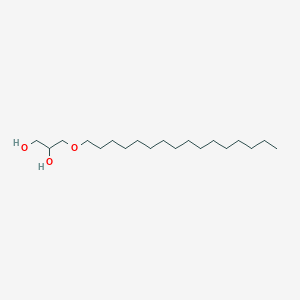

1-O-Hexadecylglycerol, also known as Chimyl Alcohol, is a monoalkylglycerol. It consists of a glycerol backbone with a hexadecyl (16-carbon) alkyl chain attached via an ether linkage at the sn-1 position.[1][2] This ether bond is a defining feature, distinguishing it from the more common acyl-linked glycerolipids (fats and oils) and rendering it resistant to cleavage by most lipases.

The specific stereoisomer, 1-O-hexadecyl-sn-glycerol, is the naturally occurring form and a crucial intermediate in the biosynthesis of more complex ether lipids like plasmalogens.[3][4] The racemic mixture, rac-1-O-hexadecylglycerol, is also commonly used in research.[2][5]

Caption: Chemical Structure of 1-O-Hexadecylglycerol.

Data Presentation: Physicochemical Properties

The key quantitative properties of 1-O-Hexadecylglycerol are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 3-(hexadecyloxy)propane-1,2-diol | [5] |

| (2S)-3-(hexadecyloxy)propane-1,2-diol (sn-1 form) | [4] | |

| Common Names | Chimyl Alcohol, 1-O-Palmitylglycerol | [3][5] |

| Molecular Formula | C₁₉H₄₀O₃ | [4][5] |

| Molecular Weight | 316.5 g/mol | [4][5] |

| CAS Number | 6145-69-3 (racemic) | [5] |

| 506-03-6 (sn-1 form) | [3][4] | |

| Appearance | White to off-white solid | [] |

| Solubility | DMF: 16 mg/ml, Ethanol: 5 mg/ml, DMSO: 0.16 mg/ml | [7] |

Biological Role and Metabolic Pathways

1-O-Hexadecylglycerol (HG) is a fundamental precursor in the de novo biosynthesis of ether-linked glycerophospholipids, a class of lipids essential for the structure and function of cellular membranes.[8][9] Ether lipids are implicated in a variety of cellular processes, including signal transduction, membrane fusion, and protection against oxidative stress.[8][10]

Biosynthetic Pathway

The synthesis of ether lipids begins in the peroxisome and is completed in the endoplasmic reticulum.[1] While the main pathway starts with dihydroxyacetone phosphate (DHAP), exogenously supplied alkylglycerols like HG can enter the pathway after being phosphorylated by an alkylglycerol kinase.[10][11] This makes HG a valuable tool for researchers to bypass early, potentially defective, steps in ether lipid synthesis and increase the cellular pool of these lipids for study.[8][12][13]

Caption: Simplified overview of ether lipid biosynthesis showing the entry of 1-O-Hexadecylglycerol.

Signaling Roles

While HG is primarily a biosynthetic precursor, the broader class of ether lipids it generates has significant roles in cellular signaling.[14] For instance, plasmalogens can act as endogenous antioxidants and are reservoirs for polyunsaturated fatty acids like arachidonic acid, a precursor for eicosanoids.[8] Furthermore, HG is a precursor to other bioactive lipids such as 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG), which may modulate protein kinase C (PKC) signaling.[14][15]

Experimental Protocols & Applications

1-O-Hexadecylglycerol is widely used as a research tool to investigate the functions of ether lipids. Its ability to increase cellular ether lipid content allows for the study of their impact on various cellular processes.[10][13]

Application 1: Supplementation of Cell Cultures

This protocol describes a general method for increasing the levels of ether lipids in cultured cells, based on methodologies cited for HEp-2 and PC-3 cells.[8][10]

-

Objective: To enrich cellular membranes with ether-linked phospholipids for functional studies.

-

Materials:

-

1-O-Hexadecylglycerol (HG)

-

Ethanol (for stock solution)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HEp-2, PC-3)

-

-

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of HG (e.g., 20-50 mM) in absolute ethanol. Store at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the HG stock solution directly into pre-warmed complete culture medium to the final desired concentration (typically ranging from 10-50 µM). Ensure thorough mixing. A control medium containing the same final concentration of ethanol should be prepared for parallel experiments.

-

Cell Treatment: Remove the existing medium from the cultured cells and replace it with the HG-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for a period ranging from 24 to 72 hours, depending on the experimental goals and cell type. This allows for the uptake and metabolism of HG into complex ether lipids.[16]

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:

-

Lipidomic analysis by mass spectrometry to confirm the enrichment of ether lipid species.[8][13]

-

Functional assays to assess changes in cell proliferation, signaling, membrane trafficking, or resistance to stress.[][7][16]

-

Analysis of secreted vesicles (exosomes) to determine how ether lipid enrichment affects their release and composition.[10]

-

-

Application 2: Chemical Synthesis

The synthesis of 1-O-alkylglycerols is a key process for producing research-grade material. A common and effective strategy involves the regioselective opening of an epoxide, such as (S)-glycidol, with a fatty alcohol.[2]

-

Objective: To synthesize 1-O-Hexadecyl-sn-glycerol.

-

Key Reagents:

-

Hexadecanol (Cetyl alcohol)

-

(S)-glycidol

-

Diisobutylaluminium hydride (DIBALH)

-

-

Simplified Protocol Outline (based on Bittman et al., 1995):

-

Alcoholate Formation: Hexadecanol is treated with a reagent like DIBALH in an appropriate solvent (e.g., toluene/dichloromethane) to form the corresponding aluminum alcoholate in situ.

-

Epoxide Opening: (S)-glycidol is added to the reaction mixture. The alcoholate performs a nucleophilic attack on the less-substituted carbon of the epoxide ring, leading to a regioselective opening.

-

Workup and Purification: The reaction is quenched, and the product, 1-O-hexadecyl-sn-glycerol, is purified from the reaction mixture, typically using column chromatography. This yields the desired diol, which can be used directly or serve as a key intermediate for the synthesis of more complex lipids like Platelet-Activating Factor (PAF).[2]

-

Summary of Research Findings

Supplementation of cells with 1-O-Hexadecylglycerol has yielded significant insights into the function of ether lipids.

Data Presentation: Observed Effects of HG Supplementation

| Finding | Model System | Key Result | Reference |

| Lipidome Alteration | HEp-2 cells | Increased levels of ether-linked phospholipids; decreased levels of glycosphingolipids; increased ceramide. | [8][13] |

| Exosome Release | PC-3 cells | Doubled the cellular levels of ether lipids and stimulated the release of exosomes with altered lipid composition. | [10] |

| Cardioprotection | Rat heart model | Increased coronary flow and reduced malondialdehyde (MDA) formation in an ischemia/reperfusion injury model. | [3][7] |

| Cytoprotection | HEp-2, HMEC-1 | Protected cells against the cytotoxic effects of Shiga toxins by inhibiting retrograde toxin transport. | [16] |

| UVB Protection | Human keratinocytes | Reduced UVB-induced cell death and the production of reactive oxygen species (ROS). | [3][7] |

| Feedback Regulation | Mammalian cells | Supplementation with HG contributes to the negative feedback regulation of ether lipid biosynthesis by accelerating the degradation of the enzyme Far1. | [17] |

This technical guide provides a foundational understanding of 1-O-Hexadecylglycerol, highlighting its structure and its critical role as both a metabolic intermediate and an experimental tool. For professionals in drug development, its cytoprotective properties and influence on signaling pathways present intriguing avenues for further exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-O-HEXADECYL-SN-GLYCEROL | 506-03-6 [chemicalbook.com]

- 4. Chimyl Alcohol | C19H40O3 | CID 10448487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-O-Hexadecylglycerol | C19H40O3 | CID 72733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | Semantic Scholar [semanticscholar.org]

- 13. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The ether lipid precursor hexadecylglycerol protects against Shiga toxins [agris.fao.org]

- 17. Posttranslational regulation of fatty acyl-CoA reductase 1, Far1, controls ether glycerophospholipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

1-O-Hexadecylglycerol synonyms and CAS number

An In-depth Technical Guide to 1-O-Hexadecylglycerol: Synonyms and CAS Number

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a focused overview of the synonyms and Chemical Abstracts Service (CAS) numbers for 1-O-Hexadecylglycerol, a significant molecule in various research and application domains.

Understanding 1-O-Hexadecylglycerol

1-O-Hexadecylglycerol is an alkylglycerol, a type of ether lipid where a hexadecyl (also known as cetyl) alkyl group is attached to the sn-1 position of the glycerol backbone via an ether linkage. This structure is fundamental to its chemical properties and biological roles. It is essential to distinguish between the racemic mixture and the stereospecific forms of this compound, as they are assigned different CAS numbers.

Data Presentation: Synonyms and CAS Numbers

The following table summarizes the various names and CAS Registry Numbers associated with 1-O-Hexadecylglycerol, categorized by its stereochemistry.

| Compound Name | Synonyms | CAS Number |

| 1-O-Hexadecyl-rac-glycerol | (+/-)1-O-Hexadecyl-glycerol[1], 1-O-Palmityl-rac-glycerol[1], cetyl glyceryl ether[2], Glyceryl-1-hexadecyl ether[2] | 6145-69-3[1][2] |

| 1-O-Hexadecyl-sn-glycerol | α-Chimyl Alcohol[3], (S)-(+)-Chimyl Alcohol[3], testriol[4], (2S)-3-hexadecoxypropane-1,2-diol[4], 1-O-hexadecylglycerol[4], alpha-hexadecylglyceryl ether[4], glyceryl-1-palmityl ether[4] | 506-03-6[3][4] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the different forms of 1-O-Hexadecylglycerol and their corresponding identifiers.

Caption: Relationship between 1-O-Hexadecylglycerol forms and their identifiers.

References

The Biological Functions of Chimyl Alcohol in Cells: A Technical Guide for Researchers

November 10, 2025

Introduction

Chimyl alcohol (1-O-hexadecyl-sn-glycerol) is a naturally occurring ether lipid found in various biological sources, including shark liver oil and hematopoietic organs.[1][2] As a precursor in the biosynthesis of ether lipids, particularly plasmalogens, chimyl alcohol plays a crucial role in cellular membrane structure and function.[3][4] Emerging research has highlighted its diverse biological activities, including immunomodulatory, anti-inflammatory, and hematopoietic effects, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[1][3] This technical guide provides an in-depth overview of the core biological functions of chimyl alcohol in cells, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Role in Ether Lipid Biosynthesis

Chimyl alcohol is a key intermediate in the synthesis of ether lipids, a class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone.[3][5] These lipids are integral components of cellular membranes, influencing membrane fluidity, stability, and the formation of lipid rafts.[6]

Plasmalogen Biosynthesis Pathway

Chimyl alcohol enters the plasmalogen biosynthesis pathway in the endoplasmic reticulum, bypassing the initial peroxisomal steps.[6] It is phosphorylated by an alkylglycerol kinase to form 1-O-alkyl-sn-glycero-3-phosphate, which then proceeds through a series of enzymatic reactions to ultimately form plasmalogens.[7]

Immunomodulatory Functions

Chimyl alcohol exhibits significant immunomodulatory properties, primarily through the activation of macrophages.[3][8]

Macrophage Activation

Studies on the murine macrophage cell line RAW 264.7 have shown that chimyl alcohol promotes a pro-inflammatory phenotype.[3][8] This activation is characterized by increased expression of the co-stimulatory molecule CD86, and enhanced production of reactive oxygen species (ROS) and nitric oxide (NO).[3]

Table 1: Effects of Chimyl Alcohol on Macrophage Activation Markers in RAW 264.7 Cells

| Marker | Treatment | Observation | Reference |

| Cell Proliferation | Chimyl Alcohol | Enhanced cell proliferation | [3] |

| CD86 Expression | Chimyl Alcohol | Increased activity of the proinflammatory marker CD86 | [3] |

| ROS/NO Production | Chimyl Alcohol (0.1 to 5 µg/mL) | Increased levels of ROS and NO | [3][8] |

| Lysosomal Activity | Chimyl Alcohol (0.1 to 5 µg/mL) | Strong stimulation of lysosomal activity | [8] |

| IL-1β Expression | Chimyl Alcohol | No significant effect on the level of IL-1β | [3] |

Proposed Signaling Pathway for Macrophage Activation

While the precise signaling cascade initiated by chimyl alcohol is still under investigation, evidence suggests a potential interaction with Toll-like receptor (TLR) signaling pathways, which are known to be involved in alcohol-mediated inflammation.[9][10] A proposed pathway involves the activation of downstream signaling molecules leading to the activation of the transcription factor NF-κB, a master regulator of inflammation.[11][12]

Hematopoietic Effects

Alkylglycerols, including chimyl alcohol, have been shown to stimulate hematopoiesis.[2] This suggests a role in promoting the proliferation and differentiation of hematopoietic stem and progenitor cells.

Stimulation of Hematopoiesis

While direct quantitative data for chimyl alcohol is limited, studies on alkylglycerols have demonstrated their ability to stimulate the formation of hematopoietic colonies in vitro. Further research is needed to quantify the specific effects of chimyl alcohol on different hematopoietic lineages, such as granulocyte-macrophage colony-forming units (CFU-GM) and burst-forming unit-erythroid (BFU-E).

Interaction with Protein Kinase C (PKC)

Alkylglycerols have been suggested to interact with and inhibit the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[13] This inhibition is thought to be competitive with diacylglycerol (DAG), a natural activator of PKC.

Potential for PKC Inhibition

The structural similarity between chimyl alcohol and DAG suggests a potential for competitive binding to the C1 domain of conventional and novel PKC isoforms. By occupying this site, chimyl alcohol could prevent the conformational changes required for PKC activation, thereby modulating downstream signaling events. Direct in vitro kinase assays are necessary to confirm and quantify this inhibitory effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Chimyl Alcohol Preparation: Dissolve chimyl alcohol in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve desired final concentrations (e.g., 0.1-10 µg/mL). Ensure the final solvent concentration in the culture medium is non-toxic to the cells.

Lipid Extraction (Modified Folch Method)

This protocol is for the extraction of total lipids from cultured cells for subsequent analysis by mass spectrometry.[11][14]

-

Reagents:

-

Chloroform/Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Harvest cultured cells and wash with PBS.

-

Homogenize the cell pellet in a chloroform/methanol (2:1) mixture (20 volumes of the sample volume).

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent for mass spectrometry analysis.

-

MTT Assay for Cell Proliferation

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[15]

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of chimyl alcohol and incubate for the desired time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[5][16]

-

Reagents:

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Sodium nitrite standard solutions.

-

-

Procedure:

-

Collect culture supernatants from chimyl alcohol-treated and control cells.

-

Add Griess reagent to the supernatants in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

-

Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Reagents:

-

DCFH-DA stock solution (in DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

-

Procedure:

-

Treat cells with chimyl alcohol.

-

Wash the cells and incubate with DCFH-DA in HBSS for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).

-

Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

This in vitro assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium.[15]

-

Materials:

-

Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines.

-

Bone marrow or peripheral blood mononuclear cells.

-

-

Procedure:

-

Isolate hematopoietic progenitor cells.

-

Suspend the cells in the methylcellulose medium containing various concentrations of chimyl alcohol.

-

Plate the cell suspension in culture dishes.

-

Incubate for 7-14 days in a humidified incubator.

-

Enumerate and classify the colonies (e.g., CFU-GM, BFU-E) based on their morphology under a microscope.

-

Protein Kinase C (PKC) Activity Assay

This assay measures the kinase activity of PKC by detecting the phosphorylation of a specific substrate.[17]

-

Materials:

-

PKC enzyme source (purified or from cell lysates).

-

PKC substrate (e.g., a specific peptide).

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., fluorescence polarization).

-

Lipid activators (e.g., phosphatidylserine, diacylglycerol).

-

-

Procedure (General):

-

Prepare a reaction mixture containing buffer, PKC enzyme, substrate, and lipid activators.

-

Add chimyl alcohol at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a defined period.

-

Stop the reaction and quantify the phosphorylated substrate.

-

Conclusion and Future Directions

Chimyl alcohol is a multifaceted lipid molecule with significant biological functions extending beyond its role as a biosynthetic precursor. Its immunomodulatory and potential hematopoietic and PKC-inhibitory activities present exciting avenues for further research and therapeutic development. Future studies should focus on elucidating the precise molecular mechanisms underlying its effects, particularly in the context of macrophage signaling and hematopoiesis. Comprehensive dose-response studies are crucial to quantify its potency and efficacy in various cellular models. A deeper understanding of the cellular and molecular biology of chimyl alcohol will be instrumental in harnessing its therapeutic potential for a range of diseases.

References

- 1. Effect of chronic ethanol administration on production of and response to erythropoietin in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chimyl Alcohol Exhibits Proinflammatory Activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of erythropoiesis by alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Ethanol Inhibits Lipid Raft-Mediated TCR Signaling and IL-2 Expression: Potential Mechanism of Alcohol-Induced Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TLR4-MyD88 signalling: a molecular target for alcohol actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethanol Induces Neuroinflammation in a Chronic Plus Binge Mouse Model of Alcohol Use Disorder via TLR4 and MyD88-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for alcohol-mediated hemolysis and erythrophagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. Abnormal erythropoiesis in the myeloproliferative disorders: an analysis of underlying cellular and humoral mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-O-Hexadecylglycerol: Natural Sources, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecylglycerol, also known as chimyl alcohol, is a naturally occurring ether lipid with significant biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of its natural sources, chemical synthesis, and involvement in cellular signaling pathways. Quantitative data on its abundance in various organisms are summarized, and detailed experimental protocols for its extraction and synthesis are provided. Furthermore, key signaling pathways influenced by 1-O-Hexadecylglycerol and its derivatives are illustrated to facilitate a deeper understanding of its biological roles.

Natural Sources of 1-O-Hexadecylglycerol

1-O-Hexadecylglycerol is found in a variety of living organisms, from marine life to mammals. Its concentration varies significantly depending on the species and tissue type.

Marine Organisms

Marine organisms, particularly certain species of sharks and sponges, are rich sources of alkylglycerols, including 1-O-Hexadecylglycerol.

-

Shark Liver Oil: The liver oil of deep-sea sharks, such as those from the Centrophorus and Squalus genera, is a well-known source of alkylglycerols. These are typically present as 1-O-alkyl-sn-glycerols with varying chain lengths and degrees of unsaturation. 1-O-Hexadecylglycerol (chimyl alcohol) is a prominent saturated alkylglycerol found in these oils.[1][2] The total alkylglycerol content in the unsaponifiable matter of shark liver oil can be significant.[2]

-

Marine Sponges: Various marine sponges, including those of the Scopalina and Guitarra genera, have been shown to contain 1-O-Hexadecylglycerol.[3][4] Sponges are known for their diverse and often unique lipid profiles, making them a subject of interest for the discovery of novel bioactive compounds.

Mammalian Tissues

In mammals, ether lipids, including the precursors like 1-O-Hexadecylglycerol, are integral components of cell membranes, particularly in specific organs.

-

Heart Tissue: The heart is one of the organs with the highest concentration of ether lipids in mammals. These lipids are believed to play a role in protecting the heart from oxidative stress and in maintaining membrane integrity.

-

Brain Tissue: The brain, with its high lipid content, also contains a significant amount of ether lipids, particularly in the white matter and myelin sheaths.[5][6] These lipids are crucial for the proper functioning of the nervous system.

-

Other Tissues: 1-O-Hexadecylglycerol and other alkylglycerols are also found in hematopoietic organs such as the bone marrow and spleen, as well as in human milk, suggesting their importance in immune function and development.

Quantitative Abundance of 1-O-Alkylglycerols in Natural Sources

The following table summarizes the quantitative data on the abundance of 1-O-alkylglycerols, with a focus on 1-O-Hexadecylglycerol (C16:0), in various natural sources. It is important to note that the data are presented in different units and contexts (e.g., as a percentage of total alkylglycerols or as a concentration in a specific tissue), reflecting the diversity of analytical methods and research focuses.

| Natural Source | Organism/Tissue | Analyte | Abundance | Reference(s) |

| Shark Liver Oil | Centrophorus squamosus | Total Alkylglycerols | 10% of unsaponifiable matter | [2] |

| Shark Liver Oil | Chimera and Shark | 1-O-Hexadecylglycerol (16:0) | 42-54% of total alkylglycerols | [1] |

| Marine Sponge | Scopalina hapalia | 1-O-Hexadecylglycerol | Identified as a constituent | [3] |

| Human Brain | White Matter | Total Ether Lipids | High concentration | [5][6] |

| Bovine Heart | Myocardium | Ether-linked lipids | High concentration | [7] |

Synthesis of 1-O-Hexadecylglycerol

The chemical synthesis of 1-O-Hexadecylglycerol is crucial for producing pure standards for research and for the development of potential therapeutic agents. Several synthetic routes have been developed, often starting from commercially available glycerol derivatives.

Biosynthesis Pathway

The biosynthesis of ether lipids, including the precursors to 1-O-Hexadecylglycerol, is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum. The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic ether bond at the sn-1 position of the glycerol backbone. 1-O-Hexadecylglycerol can then be further metabolized to form more complex ether phospholipids.[8][9]

Biosynthesis of ether lipids, including 1-O-Hexadecylglycerol.

Chemical Synthesis Routes

A common and efficient method for the synthesis of 1-O-Hexadecylglycerol involves the alkylation of solketal ((R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol), a protected form of glycerol, followed by the removal of the protecting group. This approach offers good control over the regioselectivity of the alkylation at the primary hydroxyl group.

Synthesis of 1-O-Hexadecylglycerol from solketal.

Experimental Protocol: Synthesis from Solketal

Materials:

-

(R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

1-Bromohexadecane

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkylation:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of solketal (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Add a solution of 1-bromohexadecane (1.1 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and stir for 12-16 hours.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-O-Hexadecyl-2,3-O-isopropylidene-sn-glycerol.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in a mixture of methanol and 1M HCl.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 1-O-Hexadecylglycerol by column chromatography on silica gel to yield the pure product.

-

The Williamson ether synthesis is a classic and versatile method for forming ethers. In the context of 1-O-Hexadecylglycerol synthesis, it involves the reaction of a glycerol derivative (acting as the nucleophile) with an alkyl halide (the electrophile). A strong base is required to deprotonate the hydroxyl group of the glycerol derivative, forming an alkoxide that then undergoes an SN2 reaction with the alkyl halide.[10][11]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Glycerol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

1-Bromohexadecane

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Toluene or another suitable solvent

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycerol (excess), powdered NaOH or KOH (2-3 eq relative to the alkyl halide), and a catalytic amount of TBAB in toluene.

-

Heat the mixture to reflux with vigorous stirring to form the alkoxide.

-

-

Alkylation:

-

Slowly add 1-bromohexadecane (1.0 eq) to the refluxing mixture.

-

Continue to reflux for 24-48 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add water.

-

Separate the organic layer and wash the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-O-Hexadecylglycerol.

-

Role in Cellular Signaling

1-O-Hexadecylglycerol and its derivatives are not merely structural components of membranes; they are also involved in crucial cellular signaling pathways.

Inhibition of Protein Kinase C (PKC)

Alkylglycerols, including 1-O-Hexadecylglycerol, have been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme in signal transduction that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[12][13][14] The mechanism of inhibition is thought to involve the competition of 1-O-alkyl-2-acetyl-sn-glycerol, a metabolite of 1-O-Hexadecylglycerol, with diacylglycerol (DAG), the endogenous activator of PKC.[15][16] By binding to the C1 domain of PKC without activating it, these alkylglycerol derivatives can antagonize the effects of DAG.[17][18]

Inhibition of Protein Kinase C by 1-O-alkyl-2-acetyl-sn-glycerol.

Precursor to Platelet-Activating Factor (PAF)

1-O-Hexadecylglycerol serves as a precursor in the de novo synthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[16][19] The biosynthesis of PAF from alkylglycerols involves a series of enzymatic steps that ultimately lead to the formation of this powerful signaling molecule.

Experimental Protocols for Extraction and Analysis

The accurate quantification of 1-O-Hexadecylglycerol from natural sources requires robust extraction and analytical methods.

Lipid Extraction from Biological Tissues

A modified Folch or Bligh-Dyer method is commonly used for the extraction of total lipids from biological samples.

Materials:

-

Tissue sample (e.g., shark liver, marine sponge, mammalian heart)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or similar aqueous solution)

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenization: Homogenize a known weight of the tissue sample in a chloroform:methanol mixture (typically 2:1, v/v).

-

Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.

-

Extraction: Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of individual lipid species, including 1-O-Hexadecylglycerol.

Procedure:

-

Derivatization: The hydroxyl groups of 1-O-Hexadecylglycerol are typically derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to achieve good separation of the different lipid components.

-

MS Detection: The separated compounds are introduced into a mass spectrometer. The mass spectrum of the derivatized 1-O-Hexadecylglycerol will show characteristic fragment ions that can be used for its identification and quantification.

-

Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated analog of 1-O-Hexadecylglycerol or an alkylglycerol with a different chain length) and by generating a calibration curve with known concentrations of a pure 1-O-Hexadecylglycerol standard.

Conclusion

1-O-Hexadecylglycerol is a fascinating and biologically important molecule with a widespread natural distribution and significant roles in cellular signaling. The synthetic routes described herein provide a means to access this compound for further research into its therapeutic potential. The continued investigation of its natural sources may lead to the discovery of new organisms with high yields of this valuable ether lipid. A deeper understanding of its involvement in signaling pathways will undoubtedly open new avenues for drug development and the treatment of various diseases.

References

- 1. Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of deep sea shark Centrophorus squamosus liver oil 1-O-alkylglycerol ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon [mdpi.com]

- 4. 1-O-Alkylglycerol Ethers from the Marine Sponge Guitarra abbotti and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. Lipid composition of mitochondria from bovine heart, liver, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. Khan Academy [khanacademy.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The Williamson Ether Synthesis [cs.gordon.edu]

- 15. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 17. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

role of 1-O-Hexadecylglycerol in lipid metabolism pathways

An In-depth Technical Guide on the Role of 1-O-Hexadecylglycerol in Lipid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecylglycerol (HG) is an ether lipid precursor that plays a significant role in lipid metabolism, primarily by serving as a substrate for the synthesis of ether-linked glycerophospholipids.[1][2][3] Administration of exogenous HG to cells leads to profound alterations in the cellular lipidome, impacting not only the levels of ether lipids but also influencing other major lipid classes such as glycosphingolipids, ceramides, and phosphatidylinositols.[1][4][5] This technical guide provides a comprehensive overview of the metabolic fate of 1-O-Hexadecylglycerol, its impact on various lipid metabolic pathways, and its downstream consequences on cellular processes. The information is supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to 1-O-Hexadecylglycerol and Ether Lipids

Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage.[3][6] These lipids, including plasmalogens (with an alkenyl ether bond) and plasmanyl lipids (with an alkyl ether bond), are integral components of cellular membranes in many tissues, being particularly abundant in the heart, brain, and immune cells.[1][2] Ether lipids are implicated in a variety of cellular functions, including membrane trafficking, signal transduction, and protection against oxidative stress.[6][7]

1-O-Hexadecylglycerol is an alkylglycerol that serves as a precursor in the de novo biosynthesis of ether lipids.[3] It can be utilized by cells to bypass early, and sometimes defective, steps in the ether lipid synthesis pathway.[1][2][4] The study of HG provides a valuable tool to investigate the metabolic interplay between ether lipids and other lipid classes and to understand the cellular consequences of altered ether lipid levels.

Metabolic Pathway of 1-O-Hexadecylglycerol

Exogenously supplied 1-O-Hexadecylglycerol enters the ether lipid biosynthetic pathway following its phosphorylation by an alkylglycerol kinase to form 1-O-hexadecyl-sn-glycero-3-phosphate.[2][6][8] This intermediate is then acylated at the sn-2 position, and subsequent steps involving the addition of a headgroup (e.g., phosphocholine or phosphoethanolamine) lead to the formation of various ether-linked phospholipids, such as alkyl-phosphatidylcholine (PC O) and alkyl-phosphatidylethanolamine (PE O).[1]

The diagram below illustrates the entry of 1-O-Hexadecylglycerol into the ether lipid biosynthesis pathway.

Quantitative Impact of 1-O-Hexadecylglycerol on the Cellular Lipidome

Treatment of cells with 1-O-Hexadecylglycerol leads to substantial and specific changes in the lipid composition. A key study by Bergan et al. (2013) provides a detailed quantitative lipidomic analysis of HEp-2 cells treated with 20 µM HG for 24 hours.[1] The results are summarized in the tables below. For comparison, data from cells treated with palmitin (an acyl analogue of HG) and a vehicle control are also presented.[1]

Changes in Ether-Linked Phospholipids

As expected, the most dramatic changes were observed in the ether-linked phospholipid species, particularly those containing a 16:0 alkyl chain at the sn-1 position.

Table 1: Changes in Major Ether-Linked Phosphatidylcholine (PC O) and Phosphatidylethanolamine (PE O) Species. [1]

| Lipid Species | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) | % Change | Palmitin-Treated (pmol/µg protein) |

| PC O 16:0/16:1 | 0.04 | 0.19 | +375% | 0.06 |

| PC O 16:0/18:1 | 0.12 | 0.48 | +300% | 0.18 |

| PE O 16:0/18:1 | 0.05 | 0.25 | +400% | 0.06 |

| PE O 16:0/20:4 | 0.03 | 0.15 | +400% | 0.04 |

Data extracted from Bergan et al., 2013.[1]

Effects on Other Lipid Classes

The administration of HG also resulted in significant alterations in other lipid classes, indicating a complex metabolic interplay.

Table 2: Changes in Ceramide and Glycosphingolipids. [1][4]

| Lipid Class | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) | % Change | Palmitin-Treated (pmol/µg protein) |

| Ceramide (Cer) | 1.5 | 2.5 | +67% | 2.2 |

| Glucosylceramide (GlcCer) | 4.0 | 2.0 | -50% | 3.8 |

| Lactosylceramide (LacCer) | 1.2 | 0.6 | -50% | 1.1 |

| Globotriaosylceramide (Gb3) | 2.5 | 1.5 | -40% | 2.4 |

Data extracted from Bergan et al., 2013.[1]

Table 3: Changes in Phosphatidylinositol (PI) and Lysophosphatidylinositol (LPI). [1]

| Lipid Species | Control (pmol/µg protein) | HG-Treated (pmol/µg protein) | % Change | Palmitin-Treated (pmol/µg protein) |

| PI 16:0-18:1 | 0.8 | 2.8 | +250% | 1.2 |

| PI 18:0-18:1 | 1.2 | 4.2 | +250% | 1.8 |

| LPI (total) | 0.01 | 0.5 | +4900% | 0.01 |

Data extracted from Bergan et al., 2013.[1]

These data highlight that while HG directly fuels ether lipid synthesis, it also leads to a decrease in glycosphingolipids and an increase in ceramides and phosphatidylinositols.[1][5] The increase in ceramides and PIs was also observed with palmitin treatment, suggesting this effect might be related to the increased availability of a C16 backbone rather than the ether linkage itself.[1][4][5]

Experimental Protocols

The following protocols are based on the methodologies described by Bergan et al. (2013).[1]

Cell Culture and Treatment

-

Cell Line: HEp-2 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Cells are seeded and grown to a desired confluency. 24 hours prior to harvesting, the medium is replaced with fresh medium containing either 20 µM 1-O-Hexadecylglycerol (dissolved in ethanol), 20 µM palmitin (dissolved in ethanol), or 0.1% (v/v) ethanol as a vehicle control.

Lipid Extraction

-

Harvesting: Cells are washed with PBS, scraped, and pelleted by centrifugation.

-

Extraction: Lipids are extracted from the cell pellets using a modified Folch method. A mixture of chloroform and methanol (2:1, v/v) is added to the cell pellet. The mixture is vortexed and incubated at room temperature.

-

Phase Separation: Water is added to induce phase separation. The mixture is centrifuged, and the lower organic phase containing the lipids is collected.

-

Drying and Reconstitution: The organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in an appropriate solvent for mass spectrometry analysis (e.g., chloroform:methanol 1:2, v/v).[2]

Mass Spectrometry Analysis

-

Instrumentation: A hybrid triple quadrupole/linear ion trap mass spectrometer (e.g., QTRAP 5500) coupled with an ultra-high pressure liquid chromatography (UHPLC) system.[1]

-

Chromatography: Reverse-phase chromatography using a C18 column is typically employed for the separation of lipid species. A gradient elution with mobile phases containing ammonium acetate and formic acid in water and acetonitrile/isopropanol is used.[1][2]

-

Detection: Lipids are detected using electrospray ionization (ESI) in both positive and negative ion modes. Multiple Reaction Monitoring (MRM) is used for the quantification of specific lipid species.[1]

-

Quantification: Known amounts of internal standards (e.g., deuterated or odd-chain lipid species) are added to the samples prior to extraction for absolute quantification.[6]

The workflow for a typical lipidomics experiment involving HG treatment is depicted below.

Role in Signaling Pathways

The role of 1-O-Hexadecylglycerol in signaling is likely indirect, mediated through the profound changes it induces in the lipid composition of cellular membranes.[6]

Diacylglycerol (DAG) and Protein Kinase C (PKC) Signaling

Diacylglycerol (DAG) is a critical second messenger that activates Protein Kinase C (PKC), a family of kinases involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[9][10] While HG is not a direct modulator of this pathway, its metabolic product, 1-O-alkyl-2-acyl-glycerol, is an analog of DAG. Some synthetic ether lipids have been shown to interact with and modulate PKC activity. The significant increase in total DAG levels upon treatment with HG and palmitin suggests a potential for crosstalk with PKC signaling pathways.[1] However, it is the sn-1,2-DAG isomer that is the primary activator of PKC, and the stereochemistry of the DAG produced following HG treatment would need to be considered.[10]

Phosphatidylinositol Signaling

The substantial increase in phosphatidylinositol (PI) and lysophosphatidylinositol (LPI) levels following HG treatment is noteworthy.[1] PIs are precursors to phosphoinositides (PIPs), which are key signaling molecules and regulators of membrane trafficking.[2] Alterations in PI levels can therefore have widespread effects on cellular signaling and transport processes.

Eicosanoid Signaling

Ether lipids, particularly plasmalogens, are enriched in polyunsaturated fatty acids (PUFAs) such as arachidonic acid at the sn-2 position.[7] The release of these PUFAs by phospholipase A2 (PLA2) can serve as a precursor pool for the synthesis of eicosanoids (prostaglandins, leukotrienes), which are potent inflammatory mediators.[3] By increasing the substrate pool of ether lipids, HG could potentially modulate eicosanoid signaling pathways.

The logical flow of HG's metabolic influence is shown in the following diagram.

Implications for Research and Drug Development

The ability of 1-O-Hexadecylglycerol to remodel the cellular lipidome has several implications for research and therapeutic development.

-

Cancer Research: Altered ether lipid metabolism is a hallmark of many cancers.[1][5] Alkylglycerols have been investigated as anti-cancer agents, and understanding their metabolic effects is crucial for developing targeted therapies.[1][5] Furthermore, HG treatment has been shown to affect the release and composition of exosomes from cancer cells, suggesting a role in intercellular communication in the tumor microenvironment.[6][11]

-

Neurological and Metabolic Disorders: Deficiencies in ether lipid biosynthesis are associated with severe genetic disorders like Zellweger syndrome.[6] HG or other alkylglycerol supplementation could be explored as a therapeutic strategy to restore ether lipid levels.

-

Inflammatory Diseases: Through their role as reservoirs of PUFAs, ether lipids are linked to inflammatory processes.[7] Modulating ether lipid levels with precursors like HG could be a strategy to influence inflammatory signaling.

Conclusion

1-O-Hexadecylglycerol is a powerful tool for studying the metabolism and function of ether lipids. Its incorporation into cellular lipids leads to a significant and specific increase in ether-linked phospholipids. This, in turn, triggers a cascade of changes throughout the lipidome, affecting the levels of glycosphingolipids, ceramides, and phosphatidylinositols. These alterations have the potential to impact a wide range of cellular processes through the modulation of membrane properties and signaling pathways. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate role of 1-O-Hexadecylglycerol and ether lipids in health and disease.

References

- 1. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 3. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ether lipid precursor hexadecylglycerol causes major changes in the lipidome of HEp-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 9. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ether lipid precursor hexadecylglycerol stimulates the release and changes the composition of exosomes derived from PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of 1-O-Hexadecylglycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecylglycerol, a naturally occurring ether lipid also known as chimyl alcohol, has been a subject of scientific inquiry for nearly a century. Initially discovered in marine organisms, its role has evolved from a simple structural component of cell membranes to a key player in lipid metabolism and cellular signaling. This technical guide provides a comprehensive overview of the discovery, history, and research applications of 1-O-Hexadecylglycerol. It details the seminal moments in its history, presents key quantitative data, outlines experimental protocols for its study, and visualizes its involvement in critical signaling pathways. This document serves as a foundational resource for researchers and professionals in drug development seeking to understand and leverage the biological activities of this important ether lipid.

Discovery and Early History

The story of 1-O-Hexadecylglycerol is intertwined with the broader exploration of ether lipids, a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone.

Initial Isolation and Characterization

1-O-Hexadecylglycerol, systematically named (2S)-3-(hexadecyloxy)propane-1,2-diol, was first isolated in 1936 by Hirano from bull and boar testes.[1] This discovery marked a significant step in understanding the diversity of lipid structures in mammalian tissues. Early research also identified its presence in marine organisms, particularly in the liver of sharks and chimeras, leading to its common name, chimyl alcohol .[2] Along with the closely related batyl alcohol (1-O-octadecylglycerol), these compounds were recognized as major constituents of the unsaponifiable fraction of certain fish liver oils.

First Chemical Synthesis

The definitive structure of chimyl alcohol was confirmed through chemical synthesis. In 1941, Baer and Fischer reported the first successful synthesis of 1-O-hexadecyl-sn-glycerol, providing a crucial tool for further biological investigation and confirming the structure of the natural product.[1]

Early Biological Investigations

Initial studies on chimyl alcohol and other alkylglycerols focused on their metabolic fate and potential physiological roles. It was established early on that these compounds serve as precursors for the biosynthesis of more complex ether lipids, including plasmalogens, which are critical components of cell membranes.[3] Research in the mid-20th century explored their absorption and metabolism, demonstrating their incorporation into various tissues and conversion to other lipid species.[1] Some early studies also hinted at their potential to influence hematopoietic processes.[4]

Quantitative Data

This section summarizes key quantitative data related to 1-O-Hexadecylglycerol from various studies.

Table 1: Physical and Chemical Properties of 1-O-Hexadecylglycerol (Chimyl Alcohol)

| Property | Value | Reference |

| Molecular Formula | C₁₉H₄₀O₃ | [5] |

| Molecular Weight | 316.52 g/mol | [5] |

| Melting Point | 62.5–63.5 °C | [2] |

| Boiling Point | 445 °C | [2] |

| Appearance | Colorless solid | [2] |

| Solubility | Soluble in ethanol, acetone, hexane, chloroform | [1] |

Table 2: Experimental Concentrations of 1-O-Hexadecylglycerol in Cell Culture Studies

| Cell Line | Concentration Used | Purpose of Treatment | Reference |

| PC-3 (prostate cancer) | 20 µM | To increase cellular ether lipid levels and study exosome release | [1] |

| HEp-2 (laryngeal carcinoma) | 20 µM | To investigate changes in the cellular lipidome | [6] |

| Rape (Brassica napus) cell suspension | Not specified (rac-1-O-[1'-(14)C]hexadecylglycerol) | To study the formation of complex ether lipids | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving 1-O-Hexadecylglycerol, based on modern research practices.

Cell Culture and Treatment with 1-O-Hexadecylglycerol

This protocol describes the general procedure for treating cultured cells with 1-O-Hexadecylglycerol to study its effects on cellular processes.

Materials:

-

Cell line of interest (e.g., PC-3, HEp-2)

-

Complete cell culture medium (e.g., DMEM/F-12 with 7% FCS, penicillin, streptomycin)

-

Serum-free cell culture medium

-

1-O-Hexadecylglycerol (HG) stock solution (e.g., 20 mM in ethanol)

-

Control vehicle (e.g., ethanol)

-

6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow overnight in a humidified incubator.

-

Prepare the treatment medium by diluting the 1-O-Hexadecylglycerol stock solution in complete cell culture medium to the desired final concentration (e.g., 20 µM). Prepare a vehicle control medium with the same concentration of ethanol.

-

Remove the existing medium from the cells and replace it with the treatment or control medium.

-

Incubate the cells for the desired pre-incubation period (e.g., 24 hours).

-

After the pre-incubation, wash the cells twice with serum-free medium.

-

Add fresh serum-free medium containing the same concentration of 1-O-Hexadecylglycerol or vehicle control.

-

Incubate for the desired experimental period (e.g., 17-19 hours) before harvesting for analysis.[1]

Lipidomics Analysis of Cells Treated with 1-O-Hexadecylglycerol

This protocol outlines the steps for extracting lipids from cells and analyzing them by mass spectrometry to quantify changes in the lipidome following 1-O-Hexadecylglycerol treatment.

Materials:

-

Treated and control cell pellets

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scraper

-

Lysis buffer (e.g., 150 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl pH 7.4, 1% Triton X-100, protease inhibitors)

-

Centrifuge (capable of 300 x g and 100,000 x g)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Mass spectrometer coupled with liquid chromatography (LC-MS)

-

Internal lipid standards (e.g., EquiSPLASH)

Procedure:

-

Cell Harvesting: After treatment, wash cells three times with ice-cold PBS. Harvest cells by scraping in ice-cold PBS. Pellet the cells by centrifugation (e.g., 300 x g for 10 min at 4°C). Store cell pellets at -80°C until lipid extraction.[1]

-

Lipid Extraction: Resuspend the cell pellet in a suitable solvent system for lipid extraction (e.g., a modified Folch or Bligh-Dyer method). Add a known amount of internal lipid standards to the extraction mixture for quantification. Vortex thoroughly and separate the phases by centrifugation. Collect the organic phase containing the lipids.

-

Sample Preparation: Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., 70:30 mobile phase A/B).

-

LC-MS Analysis: Inject the lipid extract into the LC-MS system. Separate the lipid species using a suitable chromatography column and gradient. Detect and identify the lipids based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

-

Data Analysis: Process the raw data using lipidomics software (e.g., MS-DIAL). Identify and quantify individual lipid species by comparing their retention times and mass spectra to known standards and databases. Normalize the data to the internal standards and the total protein or cell number.[7]

Signaling Pathways and Experimental Workflows

1-O-Hexadecylglycerol primarily functions as a precursor in the ether lipid biosynthesis pathway. Its downstream metabolites and the overall increase in ether lipid content can influence various signaling cascades.

Ether Lipid Biosynthesis Pathway

1-O-Hexadecylglycerol enters the ether lipid biosynthesis pathway after being phosphorylated by an alkylglycerol kinase. This bypasses the initial, rate-limiting steps that occur in the peroxisome.

Caption: Biosynthesis of ether lipids and the entry point of 1-O-Hexadecylglycerol.

Potential Modulation of Protein Kinase C (PKC) Signaling

Ether lipids, particularly their diacylglycerol-like derivatives, are thought to modulate PKC signaling. 1-O-Hexadecyl-2-acetyl-sn-glycerol (HAG), an acetylated form of 1-O-Hexadecylglycerol, may compete with the canonical PKC activator, diacylglycerol (DAG), for binding to the C1 domain of conventional and novel PKC isoforms.

Caption: Potential influence of 1-O-Hexadecylglycerol derivatives on PKC signaling.

Potential Influence on MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. While direct interaction of 1-O-Hexadecylglycerol is not well-established, alterations in membrane lipid composition due to increased ether lipid synthesis can indirectly affect the localization and activity of key signaling proteins in this pathway.

Caption: Potential indirect influence of increased ether lipids on the MAPK/ERK pathway.

Experimental Workflow for Investigating the Effects of 1-O-Hexadecylglycerol

This diagram outlines a typical workflow for a research project aimed at understanding the cellular effects of 1-O-Hexadecylglycerol.

Caption: A typical experimental workflow for studying 1-O-Hexadecylglycerol.

Conclusion

From its initial discovery in the 1930s to its current use as a tool to probe the complexities of lipid metabolism and signaling, 1-O-Hexadecylglycerol has proven to be a molecule of significant scientific interest. This guide has provided a historical and technical overview of its research, highlighting key data, experimental approaches, and its place within cellular biochemistry. As our understanding of the lipidome's role in health and disease continues to expand, 1-O-Hexadecylglycerol and other ether lipids will undoubtedly remain at the forefront of research, offering potential avenues for therapeutic intervention and a deeper understanding of fundamental biological processes.

References

- 1. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of regulation of protein kinase C by lipid second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of complex ether lipids from 1-O-alkylglycerols in cell suspension cultures of rape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 7. Single-Cell Untargeted Lipidomics Using Liquid Chromatography and Data-Dependent Acquisition after Live Cell Selection - PMC [pmc.ncbi.nlm.nih.gov]

1-O-Hexadecylglycerol: A Deep Dive into Its Influence on Membrane Architecture and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecylglycerol, also known as chimyl alcohol, is a naturally occurring ether lipid that plays a crucial role in the structural organization and function of cellular membranes.[1] As a precursor in the biosynthesis of more complex ether lipids and plasmalogens, its influence extends to membrane fluidity, the formation of specialized microdomains like lipid rafts, and the modulation of various signaling pathways.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of 1-O-Hexadecylglycerol's role in membrane biology, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular processes. This document is intended to serve as a valuable resource for researchers in the fields of membrane biophysics, cell biology, and drug development, offering insights into the therapeutic potential of targeting ether lipid metabolism.

Introduction: The Significance of Ether Lipids

Cellular membranes are primarily composed of glycerophospholipids, sphingolipids, and cholesterol.[5] While the majority of glycerophospholipids possess fatty acids linked to the glycerol backbone via ester bonds, a significant subclass, known as ether lipids, is characterized by an ether linkage at the sn-1 position.[2][6] 1-O-Hexadecylglycerol is a key representative of this class, featuring a 16-carbon alkyl chain attached to the glycerol backbone through an ether bond.[1]

The seemingly subtle difference between an ether and an ester linkage has profound implications for the physicochemical properties and biological functions of these lipids.[2][7] Ether lipids are known to be more resistant to enzymatic degradation by phospholipases and to oxidative stress, contributing to the stability of membranes in specific cellular environments.[8] They are integral components of membranes in various tissues, particularly in the nervous system, heart, and immune cells.[2] Furthermore, aberrant levels of ether lipids have been implicated in a range of diseases, including cancer and neurological disorders, highlighting their importance in cellular homeostasis.[9][10]

The Structural Role of 1-O-Hexadecylglycerol in Membranes

The incorporation of 1-O-Hexadecylglycerol and its derivatives into lipid bilayers significantly alters the physical properties of the membrane. These alterations stem from the distinct chemical nature of the ether linkage compared to the more common ester linkage.

Impact on Membrane Fluidity and Packing

The absence of a carbonyl group in the sn-1 position of ether lipids like 1-O-Hexadecylglycerol allows for closer packing of the lipid acyl chains. This leads to an increase in the order and a decrease in the fluidity of the membrane. Studies on model membranes have shown that ether lipids can induce a more condensed membrane state. This effect is particularly relevant in the context of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[11] Ether lipids are thought to contribute to the formation and stability of these platforms, which are crucial for cellular signaling.[2][10]

Recent research indicates that cancer cells with high metastatic potential utilize ether lipids to maintain low membrane tension and high membrane fluidity, which facilitates processes like iron endocytosis.[12][13]

Influence on Lipid Rafts

Lipid rafts are dynamic, ordered membrane domains that serve as organizing centers for signal transduction molecules.[11] The presence of ether lipids, including those derived from 1-O-Hexadecylglycerol, is crucial for the stability and function of these microdomains.[2][10] Their ability to pack tightly with cholesterol and sphingolipids contributes to the formation of a liquid-ordered phase, which is characteristic of lipid rafts. The enrichment of ether lipids in these domains has been linked to the regulation of various signaling pathways and the trafficking of membrane proteins.[14]

Involvement in Cellular Signaling and Trafficking

Beyond their structural role, 1-O-Hexadecylglycerol and its metabolites are active participants in cellular signaling and membrane trafficking events.

Precursor to Bioactive Lipids

1-O-Hexadecylglycerol serves as a precursor for the synthesis of various bioactive lipids, including platelet-activating factor (PAF) and other ether-linked phospholipids.[4] PAF is a potent signaling molecule involved in inflammatory responses and allergic reactions. The metabolic pathway originating from 1-O-Hexadecylglycerol is therefore a critical control point for the production of these signaling mediators.

Modulation of Protein Function and Membrane Trafficking